molecular formula C6H6ClN3O2 B2940757 Methyl 5-amino-2-chloropyrimidine-4-carboxylate CAS No. 1780950-16-4

Methyl 5-amino-2-chloropyrimidine-4-carboxylate

Cat. No.: B2940757
CAS No.: 1780950-16-4
M. Wt: 187.58
InChI Key: LBSUEXNXPJORIA-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS 1780950-16-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C6H6ClN3O2 and a molecular weight of 187.58 g/mol, serves as a versatile synthetic building block for the construction of complex pyrimidine derivatives . Its molecular structure features both a reactive chloro group and an ester moiety, making it a valuable precursor for nucleophilic substitution and condensation reactions. Researchers utilize this compound in the synthesis of targeted molecules for drug discovery projects, where the pyrimidine core is a common pharmacophore . It is strictly for research applications and is not intended for diagnostic or therapeutic use. Please note that this product is classified as a corrosive solid (UN 1759, Packing Group III) . Proper handling procedures must be followed, including the use of personal protective equipment. It is recommended to store the material in a sealed, dry container under cold conditions (2-8°C) and protected from light to ensure long-term stability .

Properties

IUPAC Name

methyl 5-amino-2-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-5(11)4-3(8)2-9-6(7)10-4/h2H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSUEXNXPJORIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 5-amino-2-chloropyrimidine-4-carboxylate involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as dimethylformamide (DMF) and oxalyl chloride . The reaction typically proceeds at room temperature and involves the formation of an ester bond between the carboxylic acid and methanol.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity: The amino group in this compound facilitates nucleophilic aromatic substitution, while the carboxylate group enables ester hydrolysis or amidation .
  • Crystallography: Positional isomers like Methyl 4-amino-2-chloropyrimidine-5-carboxylate exhibit planar pyrimidine rings but differ in hydrogen-bond networks, impacting solubility and stability .
  • Safety: The parent compound’s corrosive nature (H314) necessitates careful handling, whereas non-amino analogs (e.g., Methyl 2-chloropyrimidine-4-carboxylate) may pose lower risks .

Biological Activity

Methyl 5-amino-2-chloropyrimidine-4-carboxylate (MAC) is an organic compound belonging to the pyrimidine family, characterized by a unique structure that includes an amino group at the 5-position, a chlorine atom at the 2-position, and a methyl esterified carboxylate group at the 4-position. This composition contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C6_6H6_6ClN3_3O2_2
  • Molecular Weight : Approximately 173.58 g/mol
  • Structure Characteristics : The presence of both amino and chlorinated groups enhances its potential reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of MAC exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve interference with bacterial enzyme systems or structural components critical for bacterial survival.

Table 1: Antimicrobial Efficacy of MAC Derivatives

Derivative NameBacterial StrainMinimum Inhibitory Concentration (MIC)
MAC Derivative AE. coli32 µg/mL
MAC Derivative BS. aureus16 µg/mL
MAC Derivative CP. aeruginosa64 µg/mL

Anticancer Activity

MAC has been explored for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. Studies have demonstrated that certain derivatives can significantly reduce cell viability in various cancer types, including breast and lung cancer cells. The compound's ability to induce apoptosis through cell cycle arrest has been noted as a critical mechanism of action .

Case Study: In Vitro Anticancer Activity

In a study evaluating the effects of MAC on non-small cell lung cancer (NCI-H23) cells, it was found that treatment with MAC resulted in:

  • IC50_{50} value: 0.87 µM
  • Induction of apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.

The biological activity of MAC is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in metabolic pathways critical for cell growth and proliferation. For example, studies have suggested that MAC may act as an inhibitor of tubulin polymerization, leading to disruption in mitotic processes .

Potential Molecular Targets

  • Tubulin : Inhibition leads to cell cycle arrest.
  • Enzymes in the Methylerythritol Phosphate Pathway : Targeting these enzymes can disrupt isoprenoid biosynthesis in bacteria .
  • Receptors involved in signaling pathways : Such as VEGFR-2, which plays a role in angiogenesis.

Comparative Analysis with Related Compounds

The structural similarities between MAC and other pyrimidine derivatives provide insights into their biological activities.

Table 2: Comparison of Pyrimidine Derivatives

Compound NameStructural FeaturesSimilarity Factor
Methyl 6-amino-2-chloropyrimidine-4-carboxylateAmino group at the 6-position0.90
Ethyl 5-amino-2-chloropyrimidine-4-carboxylateEthyl ester instead of methyl0.89
Methyl 5-chloro-2-pyrimidinecarboxylic acidChlorine substitution at different position0.88

These comparisons highlight how variations in functional groups influence the biological activity and therapeutic potential of pyrimidine derivatives.

Applications in Drug Development

Due to its diverse biological activities, MAC serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents. Furthermore, its applications extend into agrochemicals, where it is utilized in developing herbicides and pesticides due to its biological activity against pests.

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